Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide
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Overview
Description
Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide typically involves multicomponent reactions. One common method includes the reaction of 3-(cyanoacetyl)indoles with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as piperidine . The reaction is carried out under reflux conditions, leading to the formation of the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylate derivatives: Known for their antiviral activity.
Indole-3-carbinol: Studied for its anticancer properties.
Uniqueness
Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its cyano and acetonitrile oxide moieties differentiate it from other indole derivatives, making it a valuable compound for research and industrial use.
Properties
CAS No. |
112701-81-2 |
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Molecular Formula |
C17H9N3O |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-oxidoazaniumylidyne-2-(2-phenylindol-3-ylidene)propanenitrile |
InChI |
InChI=1S/C17H9N3O/c18-10-13(11-19-21)16-14-8-4-5-9-15(14)20-17(16)12-6-2-1-3-7-12/h1-9H |
InChI Key |
IGSAAJVNUYXWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=C(C#N)C#[N+][O-] |
Origin of Product |
United States |
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